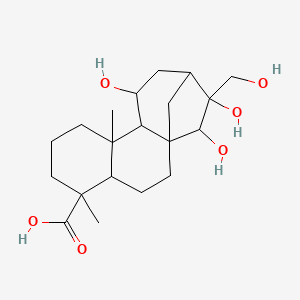
Adenostemmoic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenostemmoic acid C is a natural product belonging to the class of terpenoids. It is primarily extracted from the plant Adenostemma viscosum, which is part of the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
The preparation of Adenostemmoic acid C mainly relies on natural extraction methods. It is typically extracted from wild or cultivated Adenostemma viscosum plants. The extraction process involves solvent extraction, followed by separation and purification . Currently, there are no widely reported synthetic routes for the industrial production of this compound, making natural extraction the primary method of obtaining this compound.
Chemical Reactions Analysis
Adenostemmoic acid C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Adenostemmoic acid C has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of terpenoids and their derivatives.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Due to its anti-inflammatory properties, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and conditions.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries to prevent oxidation and prolong shelf life
Mechanism of Action
The mechanism of action of Adenostemmoic acid C involves its interaction with various molecular targets and pathways. It has been shown to downregulate the expression of tyrosinase and inducible nitric oxide synthase (iNOS) genes, which are involved in melanogenesis and inflammation, respectively. Additionally, this compound upregulates the expression of heme-oxygenase (HO-1) gene, which plays a role in antioxidant defense. The compound also decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of NF-E2-related factor-2 (Nrf2) and subsequent upregulation of antioxidant genes .
Comparison with Similar Compounds
Adenostemmoic acid C is part of the diterpenoid family, which includes other similar compounds such as adenostemmoic acid B and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid. These compounds share similar structural features and biological activities. this compound is unique due to its specific hydroxyl and carboxyl group arrangements, which contribute to its distinct biological properties .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its natural extraction, diverse chemical reactions, and wide range of applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its potential for therapeutic and industrial applications.
Properties
Molecular Formula |
C20H32O6 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
11,14,15-trihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-15,21-23,26H,3-10H2,1-2H3,(H,24,25) |
InChI Key |
RHWBQGFFSHIXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(C4O)(CO)O)O)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
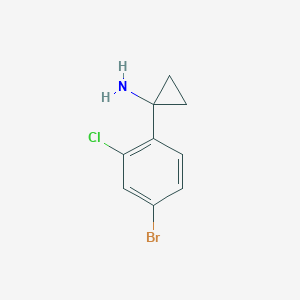

![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
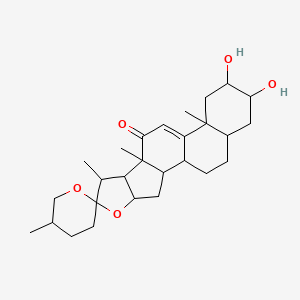
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
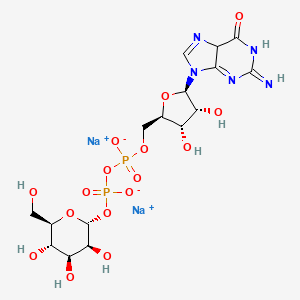
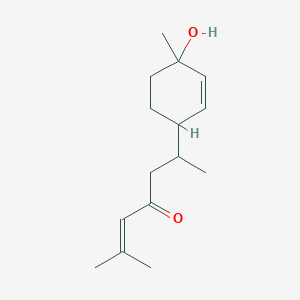
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)



